![molecular formula C13H15N3O2S B2997554 N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 941875-37-2](/img/structure/B2997554.png)

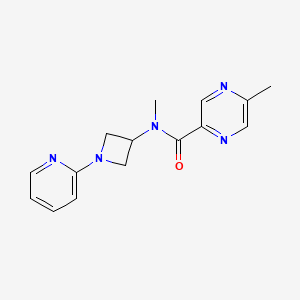

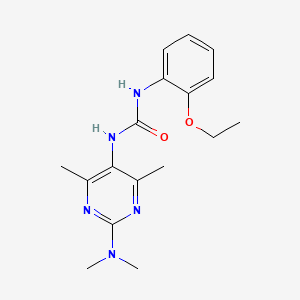

N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles can be characterized by various spectral analyses . For example, the proton NMR spectrum of a 1,3,4-oxadiazole derivative was reported to have signals at δ 3.33 and 5.78 ppm values .Chemical Reactions Analysis

1,3,4-Oxadiazoles can undergo various chemical reactions, making them important for molecule planning because of their biological potential . For instance, acylation of the amino group of oxadiazoles with some acid chlorides has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can be determined using techniques such as FT-IR, LCMS, and NMR spectral techniques .Applications De Recherche Scientifique

Anticancer Activity

N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide and its derivatives have been studied for their potential in anticancer treatments. Research has shown that certain synthesized compounds in this category exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds have been compared to etoposide, a reference drug, and some derivatives showed higher anticancer activities than the reference drug (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Properties

Some derivatives of N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide have shown promising antimicrobial and antitubercular activities. This includes antibacterial activity against Staphylococcus aureus and significant antioxidant activity. Additionally, some compounds demonstrated potent antitubercular activity against Mycobacterium tuberculosis, indicating their potential as lead molecules in drug development (Karanth et al., 2019).

Corrosion Inhibition

Research has explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors. Studies have assessed their ability to protect mild steel in sulphuric acid environments. The findings suggest that these compounds can form protective layers on steel surfaces, demonstrating their utility in industrial applications (Ammal et al., 2018).

Antiarrhythmic Activity

Certain 1,3,4-oxadiazole derivatives have been studied for their potential as Class III antiarrhythmic agents. These compounds have shown efficacy in vitro and in vivo, with some demonstrating the ability to restore sinus rhythm and terminate ventricular fibrillation in animal models (Ellingboe et al., 1992).

Safety And Hazards

Orientations Futures

The future directions for research on 1,3,4-oxadiazoles could involve the development of novel 1,3,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .

Propriétés

IUPAC Name |

N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-2-8-19-13-16-15-11(18-13)9-14-12(17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDYSDVCSITANY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2997474.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2997476.png)

![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2997478.png)

![N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2997484.png)

![Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997490.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2997493.png)